1-N-Boc-pyrrolidin-2-ylboronic acid
Overview
Description
1-N-Boc-pyrrolidin-2-ylboronic acid, also known as 1-(tert-butoxycarbonyl)-2-pyrrolidinylboronic acid, is a boronic acid derivative with the molecular formula C9H18BNO4 and a molecular weight of 215.06 g/mol . This compound is characterized by the presence of a boronic acid group and a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Preparation Methods
1-N-Boc-pyrrolidin-2-ylboronic acid can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine with tert-butoxycarbonyl chloride to form the Boc-protected pyrrolidine. This intermediate is then reacted with a boronic acid derivative to yield this compound . The reaction conditions typically involve the use of an inert atmosphere and low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-N-Boc-pyrrolidin-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
Scientific Research Applications
1-N-Boc-pyrrolidin-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms involving boron.
Mechanism of Action
The mechanism of action of 1-N-Boc-pyrrolidin-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is due to the presence of the boronic acid group, which can interact with hydroxyl groups in biological molecules. The compound can also act as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds through its interaction with palladium or other transition metals .
Comparison with Similar Compounds
1-N-Boc-pyrrolidin-2-ylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the Boc-protected pyrrolidine ring and is primarily used in the synthesis of phenyl-containing compounds.
2-Borono-1,3-propanediol: This compound contains a boronic acid group and a diol, making it useful in the synthesis of boron-containing polymers.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This boronic acid derivative is used in Suzuki-Miyaura coupling reactions but has a different structure and reactivity compared to this compound.
The uniqueness of this compound lies in its Boc-protected pyrrolidine ring, which provides additional stability and reactivity, making it a valuable tool in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUYLRUCQCTST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376284 | |
Record name | 1-N-Boc-pyrrolidin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149682-75-7 | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149682-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-N-Boc-pyrrolidin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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